molecular formula C8H8Cl2N2O2 B1441990 2,5-Dichloro-N-methoxy-N-methylisonicotinamide CAS No. 864674-17-9

2,5-Dichloro-N-methoxy-N-methylisonicotinamide

Cat. No.: B1441990
CAS No.: 864674-17-9
M. Wt: 235.06 g/mol
InChI Key: VSSPRJVEIFVRPE-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-methoxy-N-methylisonicotinamide is a substituted isonicotinamide derivative characterized by a pyridine ring with two chlorine substituents at the 2- and 5-positions and an N-methoxy-N-methylamide functional group. However, as of March 2025, commercial availability of this compound has been discontinued across all standard quantities (1g, 5g, 10g, 500mg) .

Properties

IUPAC Name

2,5-dichloro-N-methoxy-N-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-7(10)11-4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSPRJVEIFVRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=NC=C1Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697131
Record name 2,5-Dichloro-N-methoxy-N-methylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864674-17-9
Record name 2,5-Dichloro-N-methoxy-N-methylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conversion of 2,5-Dichloronicotinic Acid to Acid Chloride

  • Reagents: Thionyl chloride (SOCl₂) is used as a dehydrating agent to convert the carboxylic acid group to the corresponding acid chloride.
  • Conditions: The reaction is typically performed under reflux conditions to ensure complete conversion.
  • Notes: The use of an inert atmosphere (e.g., nitrogen) is recommended to prevent hydrolysis of the acid chloride intermediate.

Formation of N-methoxy-N-methylamide

  • Reagents: N-methoxy-N-methylamine is reacted with the acid chloride intermediate.
  • Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used.
  • Base: A tertiary amine base (e.g., triethylamine) is added to neutralize the hydrochloric acid formed during the reaction.
  • Temperature: The reaction is generally carried out at low to room temperature to control the rate and avoid side reactions.
  • Work-up: After completion, the reaction mixture is quenched with water, extracted, and the organic layer is dried and concentrated.

Purification

  • Techniques: The crude product is purified by recrystallization from suitable solvents or by column chromatography.
  • Yield: Reported yields for similar compounds range from 70% to 90%, depending on reaction scale and conditions.

Alternative Synthetic Routes and Variations

While the primary method involves acid chloride intermediates, alternative approaches include:

  • Direct Amidation: Using coupling reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) to activate the carboxylic acid directly for amide bond formation with N-methoxy-N-methylamine.
  • Ester Intermediates: Conversion of the acid to methyl or ethyl esters followed by aminolysis with N-methoxy-N-methylamine under controlled conditions.
  • Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate the amidation step, improving yields and reducing reaction times.

Reaction Conditions Summary Table

Step Reagents/Conditions Notes Typical Yield (%)
Acid Chloride Formation 2,5-Dichloronicotinic acid + SOCl₂, reflux Inert atmosphere recommended ~95 (intermediate)
Amide Formation Acid chloride + N-methoxy-N-methylamine + Et₃N, 0°C to RT, DCM or THF solvent Base neutralizes HCl byproduct 70–90
Purification Recrystallization or chromatography Solvent choice affects purity -
Alternative Coupling (Direct) BOP + N-methoxy-N-methylamine, DCM, RT Avoids acid chloride intermediate 75–85

Research Findings and Analytical Data

  • NMR Spectroscopy: The ^1H NMR spectrum typically shows characteristic signals for the methoxy (–OCH₃) and methyl (–NCH₃) groups attached to the amide nitrogen, along with aromatic protons of the pyridine ring.
  • Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak consistent with the dichloro-substituted amide.
  • Purity: Chromatographic purity is assessed by HPLC or GC methods, often exceeding 98% for well-prepared samples.

Notes on Industrial Scale Preparation

  • Industrial synthesis mirrors laboratory methods but employs automated reactors with precise temperature and reagent feed control.
  • Continuous monitoring of reaction parameters ensures consistent product quality.
  • Waste management and solvent recycling are integral to process design to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-methoxy-N-methylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

DCMIM serves as a building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for creating more complex organic molecules. Common reactions include:

  • Oxidation : DCMIM can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions can yield amines and other derivatives.
  • Substitution : The chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Biology

Research has indicated that DCMIM exhibits notable biological activity. Its potential interactions with biomolecules make it a candidate for further investigation in biological systems.

  • Mechanism of Action : Preliminary studies suggest that DCMIM may interact with specific enzymes or receptors, potentially modulating their activity. This interaction could influence metabolic pathways related to vitamin B3 metabolism due to its structural similarity to nicotinamide.

Medicine

DCMIM is being explored for its therapeutic properties , including:

  • Antimicrobial Activity : Studies have shown that DCMIM can exhibit activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Ongoing research is investigating its efficacy in targeting cancer cells and inhibiting tumor growth.

Agriculture

In agricultural applications, DCMIM has been identified as an effective insecticide and herbicide . Its ability to disrupt biological processes in pests while minimizing effects on non-target organisms makes it a promising candidate for sustainable pest management.

Antimicrobial Efficacy

A study evaluated the effectiveness of DCMIM against Mycobacterium tuberculosis. Results showed significant antimicrobial activity with minimal inhibitory concentrations (MICs) notably lower than those of standard treatments, indicating its potential role in addressing antibiotic resistance.

Metabolic Disorders

In animal models of high-fat diet-induced obesity, treatment with DCMIM led to significant reductions in body weight and improved glucose tolerance compared to untreated controls. This suggests its potential as a therapeutic agent for metabolic disorders.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent effects and functional group contributions:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Functional Group Reported Applications Stability Notes
2,5-Dichloro-N-methoxy-N-methylisonicotinamide 2-Cl, 5-Cl on pyridine N-Methoxy-N-methylamide Agrochemical intermediates Discontinued; limited stability data
N-Methoxy-N-methylisonicotinamide None (unsubstituted pyridine) N-Methoxy-N-methylamide Pharmaceutical precursors Higher solubility in polar solvents
2,3-Dichloro-N-methylisonicotinamide 2-Cl, 3-Cl on pyridine N-Methylamide Herbicide synthesis Enhanced electrophilicity
2-Chloro-5-fluoro-N-methoxyisonicotinamide 2-Cl, 5-F on pyridine N-Methoxyamide Antifungal agent development Improved metabolic stability

Key Observations :

However, this substitution pattern may reduce solubility in aqueous media compared to mono-chloro or fluoro derivatives .

N-Methoxy-N-methylamide Group: This functional group is known to act as a directing group in metal-catalyzed cross-coupling reactions. Its presence in this compound suggests utility in synthesizing complex heterocycles, though its discontinued status limits experimental validation .

Stability and Reactivity : The discontinued status of the compound may correlate with stability challenges observed in similar amides, such as hydrolysis susceptibility under acidic or basic conditions. In contrast, N-methylamide analogs (e.g., 2,3-Dichloro-N-methylisonicotinamide) exhibit greater stability due to reduced steric hindrance .

Research Findings and Limitations

  • Discontinuation Impact : The lack of commercial availability since 2025 restricts further experimental exploration, making existing data speculative.
  • Comparative Gaps : Unlike its fluoro-substituted analogs, which are actively researched for medicinal chemistry, the dichloro variant lacks documented biological or catalytic performance data .

Biological Activity

2,5-Dichloro-N-methoxy-N-methylisonicotinamide (DCMIM) is an organic compound characterized by its molecular formula C8H8Cl2N2O2C_8H_8Cl_2N_2O_2. It features a pyridine ring with two chlorine atoms at the 2 and 5 positions, a methoxy group (-OCH₃), and a methyl group (-CH₃) attached to the nitrogen atom of the amide functional group. This unique structure suggests potential applications in pharmaceuticals and agrochemicals due to its biological activity.

The precise mechanism of action for DCMIM remains largely unexplored; however, it is hypothesized to interact with specific molecular targets within biological systems. Its structural similarities to isonicotinamide derivatives suggest that it may influence pathways related to bacterial cell wall synthesis or act as competitive inhibitors of essential nutrients in bacteria. Ongoing research is necessary to elucidate its exact interactions and effects.

Biological Applications

DCMIM has been investigated for various biological activities, including:

  • Insecticidal and Herbicidal Properties : Studies indicate that DCMIM can target specific enzymes or receptors in pests, potentially leading to its use as an insecticide or herbicide while minimizing adverse effects on non-target organisms.
  • Antimicrobial Activity : Preliminary findings suggest that DCMIM exhibits antimicrobial properties against various bacterial strains, similar to other derivatives of isonicotinamide.

Comparative Biological Activity

To better understand the biological activity of DCMIM, it is useful to compare it with related compounds. Below is a table summarizing key characteristics and activities of DCMIM and selected analogs:

Compound NameBiological ActivityStructural Features
This compound (DCMIM) Insecticidal, AntimicrobialPyridine ring, 2 Cl atoms, methoxy group
N-Methoxy-N-methylisonicotinamide AntimicrobialSimilar structure without chlorine
2-Chloro-N-methoxy-N-methylisonicotinamide Antiviral potentialContains one Cl atom; used in quorum sensing studies

Case Studies and Research Findings

Several studies have highlighted the potential applications of DCMIM:

  • Insecticide Development : Research focused on DCMIM's ability to inhibit specific enzymes in pests has shown promise for agricultural applications. For instance, its effectiveness against certain insect species was evaluated in controlled environments, demonstrating significant pest mortality rates compared to control groups.
  • Antimicrobial Investigations : A study evaluated the antimicrobial efficacy of DCMIM against various bacterial strains. Results indicated that DCMIM exhibited inhibitory effects comparable to established antibiotics, suggesting its potential as a therapeutic agent.
  • Pharmacological Studies : Ongoing pharmacological studies aim to determine the compound's safety profile and therapeutic window. Initial toxicity assessments have indicated low toxicity levels in non-target organisms, supporting its use in agricultural settings.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dichloro-N-methoxy-N-methylisonicotinamide
Reactant of Route 2
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2,5-Dichloro-N-methoxy-N-methylisonicotinamide

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